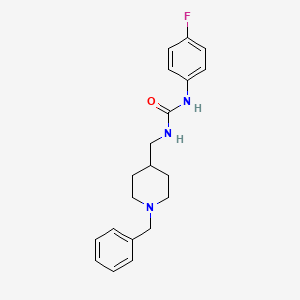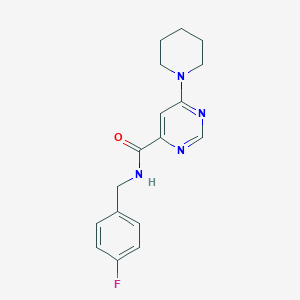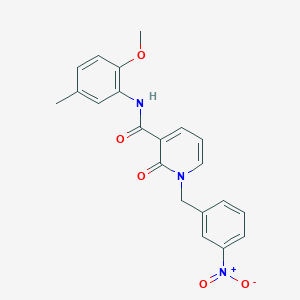
4-(dimethylamino)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylamino)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of related compounds provides insights into their potential applications in materials science. For instance, the crystal structure analysis of a related compound, "2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide (1: 1)," revealed the presence of hydrogen bonds and π···π interactions, which are crucial for understanding the compound's stability and reactivity in various applications (Sharma et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the compound , have been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies indicate that the compound might have applications in protecting metals from corrosion, which is vital in industrial processes and materials preservation (Hu et al., 2016).
Anticancer Agents
Research into dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives, which share structural similarities with the compound, has shown promising anticancer activities. These compounds have been synthesized and screened for their anti-tumor activities, suggesting potential applications in developing new anticancer drugs (Abu‐Hashem & Aly, 2017).
Polymer Science
Aromatic polyamides containing 1,3,4-oxadiazole units, similar to the compound of interest, have been synthesized and characterized for their thermal stability and mechanical properties. These materials show promise in creating high-performance polymers for various applications, including flexible electronics and advanced materials engineering (Sava et al., 2003).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis and biological evaluation of compounds structurally related to "4-(dimethylamino)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide," demonstrating significant antibacterial and antifungal activities. These findings suggest the compound's potential in developing new antimicrobial agents (Gouda et al., 2010).
properties
IUPAC Name |
4-(dimethylamino)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-19(2)11-7-5-10(6-8-11)13(20)16-15-18-17-14(21-15)12-4-3-9-22-12/h3-9H,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHUOUPWYBILKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2732603.png)
![(1R,5S)-phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2732604.png)
![1-[(4-Phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2732606.png)






![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2732620.png)
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)
![N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2732624.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2732625.png)
